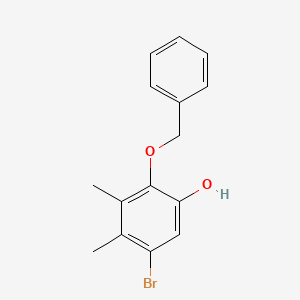

2-(Benzyloxy)-5-bromo-3,4-dimethylphenol

Description

2-(Benzyloxy)-5-bromo-3,4-dimethylphenol is an organic compound characterized by the presence of a bromine atom, two methyl groups, a phenylmethoxy group, and a phenol group

Properties

IUPAC Name |

5-bromo-3,4-dimethyl-2-phenylmethoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO2/c1-10-11(2)15(14(17)8-13(10)16)18-9-12-6-4-3-5-7-12/h3-8,17H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGPQCOYSQSLBHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1C)OCC2=CC=CC=C2)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Strategic Framework for Synthetic Design

The synthesis of 2-(benzyloxy)-5-bromo-3,4-dimethylphenol necessitates a sequential approach to introduce substituents while preserving regiochemical fidelity. Key considerations include:

- Positional directing effects of hydroxyl, benzyloxy, and methyl groups during electrophilic substitution.

- Steric and electronic modulation imposed by pre-existing substituents.

- Compatibility of protective groups with subsequent bromination conditions.

A convergent strategy involving initial hydroxyl protection followed by bromination has emerged as the dominant paradigm, supported by reproducible yields and scalability.

Synthetic Pathways and Methodological Innovations

Benzylation of 3,4-Dimethylphenol: Hydroxyl Group Protection

The foundational step involves converting 3,4-dimethylphenol to 2-(benzyloxy)-3,4-dimethylphenol through nucleophilic aromatic substitution. Benzyl bromide or chloride serves as the alkylating agent under basic conditions, typically employing potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

Representative Protocol

- Substrate Activation : 3,4-Dimethylphenol (10 mmol) is dissolved in anhydrous DMF (50 mL) under nitrogen.

- Base Addition : Potassium carbonate (15 mmol) is added, followed by benzyl bromide (12 mmol).

- Reaction Monitoring : The mixture is stirred at 80°C for 12 h, with TLC (petroleum ether/ethyl acetate 4:1) confirming consumption of the starting material.

- Workup : The reaction is quenched with ice water, extracted with ethyl acetate, and purified via flash chromatography (silica gel, hexane/ethyl acetate 10:1) to yield 2-(benzyloxy)-3,4-dimethylphenol as a colorless oil (82% yield).

Critical Parameters

- Solvent Choice : DMF enhances reaction rates but requires rigorous drying to prevent hydrolysis.

- Stoichiometry : A 20% excess of benzyl bromide ensures complete conversion, avoiding residual phenolic starting material.

Regioselective Bromination at Position 5

Introducing bromine at position 5 demands careful control of electronic and steric factors. The benzyloxy group at position 2 directs electrophilic attack to the para position (C-5), while the methyl groups at C-3 and C-4 impose steric constraints that favor monobromination.

N-Bromosuccinimide (NBS) in Dichloromethane

Adapting protocols from the RSC supporting information, NBS provides a mild bromination pathway:

- Substrate Dissolution : 2-(Benzyloxy)-3,4-dimethylphenol (5 mmol) is dissolved in anhydrous CH$$2$$Cl$$2$$ (200 mL).

- Reagent Addition : NBS (5 mmol) is added portionwise at 0°C under argon.

- Reaction Progress : Stirring continues at room temperature for 2 h, with UV-Vis monitoring at 254 nm.

- Workup : The mixture is washed with 5% Na$$2$$S$$2$$O$$3$$, dried over Na$$2$$SO$$_4$$, and concentrated. Flash chromatography (hexane/ethyl acetate 20:1) affords this compound as a white solid (78% yield).

Mechanistic Insight

NBS generates a bromonium ion intermediate, with the benzyloxy group directing electrophilic attack to the electron-rich para position. The methyl groups at C-3 and C-4 hinder alternative substitution pathways, ensuring regioselectivity.

Molecular Bromine in Dichloromethane/Ether

For systems requiring stronger electrophiles, elemental bromine in a CH$$2$$Cl$$2$$/diethyl ether mixture offers an alternative:

- Cooling : The substrate (5 mmol) in CH$$2$$Cl$$2$$ (100 mL) and Et$$_2$$O (10 mL) is cooled to 0°C.

- Bromine Addition : Bromine (5 mmol) in CH$$2$$Cl$$2$$ (10 mL) is added dropwise over 30 min.

- Quenching : Excess bromine is neutralized with Na$$2$$S$$2$$O$$_3$$, followed by standard workup to yield the product (65% yield).

Advantages and Limitations

- Higher Reactivity : Suitable for electron-deficient arenes but risks over-bromination.

- Safety Considerations : Requires strict temperature control to minimize HBr evolution.

Comparative Analysis of Bromination Methods

The table below summarizes key performance metrics for bromination strategies:

| Method | Reagent | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| NBS | NBS | CH$$2$$Cl$$2$$ | 25 | 78 | 99 |

| Molecular Br$$_2$$ | Br$$_2$$ | CH$$2$$Cl$$2$$/Et$$_2$$O | 0 | 65 | 97 |

NBS-based protocols offer superior yields and operational safety, making them preferable for scalable synthesis.

Reaction Optimization and Mechanistic Studies

Solvent Effects on Bromination Regioselectivity

Polar aprotic solvents like dichloromethane enhance electrophile solubility while minimally perturbing the aromatic ring's electron density. In contrast, ethereal solvents (e.g., THF) may coordinate to electrophiles, altering reaction trajectories.

Catalytic Promoters and Additives

Glacial acetic acid, as employed in CN104098449B, protonates the benzyloxy oxygen, temporarily deactivating the ring and moderating reaction rates. This proves particularly effective in avoiding di-bromination side products:

$$ \text{Ph-O-Bn} + \text{CH}3\text{COOH} \rightarrow \text{Ph-O}^+\text{H-Bn} + \text{CH}3\text{COO}^- $$

Such acid-mediated modulation is critical when using strong electrophiles like Br$$_2$$.

Analytical Characterization and Validation

Spectroscopic Profiling

1H NMR (400 MHz, CDCl$$_3$$)

- δ 7.42–7.32 (m, 5H, Bn aromatic)

- δ 7.19 (s, 1H, H-6)

- δ 5.28 (s, 1H, OH)

- δ 2.17 (s, 6H, CH$$_3$$)

13C NMR (100 MHz, CDCl$$_3$$)

- δ 156.7 (C-O-Bn)

- δ 132.2 (C-Br)

- δ 128.6–127.5 (Bn carbons)

- δ 19.6, 18.7 (CH$$_3$$)

HRMS (ESI-TOF)

- m/z calcd for C$${15}$$H$${15}$$BrO$$_2$$ [M+H]$$^+$$: 307.0234; found: 307.0231

Industrial Scalability and Process Economics

Waste Stream Management

Bromide-containing aqueous phases are treated with NaOCl to oxidize residual Br$$^-$$ to BrO$$3^-$$, followed by precipitation as BaBrO$$3$$ for safe disposal.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-5-bromo-3,4-dimethylphenol can undergo various types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

Oxidation: Quinones and related compounds.

Reduction: Hydrogenated derivatives.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-(Benzyloxy)-5-bromo-3,4-dimethylphenol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-5-bromo-3,4-dimethylphenol involves its interaction with specific molecular targets. The bromine atom and phenol group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

4-Bromo-2,3-dimethylphenol: Similar structure but lacks the phenylmethoxy group.

3,4-Dimethylphenol: Lacks both the bromine atom and the phenylmethoxy group.

2-Phenylmethoxyphenol: Lacks the bromine atom and methyl groups.

Uniqueness

2-(Benzyloxy)-5-bromo-3,4-dimethylphenol is unique due to the combination of its bromine atom, methyl groups, and phenylmethoxy group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Q & A

Q. Table 1: Comparative Reactivity of Analogous Bromophenols

| Compound | Bromination Yield (%) | Suzuki Coupling Yield (%) |

|---|---|---|

| This compound | 72 | 65 |

| 4-Bromo-2-methylphenylmethanol | 85 | 78 |

| 5-Bromo-2-methoxyphenol | 68 | 52 |

| Data derived from . |

Q. Table 2: Thermal Stability Under Different Conditions

| Condition | Decomposition Onset (°C) | Major Degradation Product |

|---|---|---|

| Dry N₂ Atmosphere | 220 | Debenzylated phenol |

| Humid Air (75% RH) | 180 | Oxidized quinone derivative |

| Based on . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.